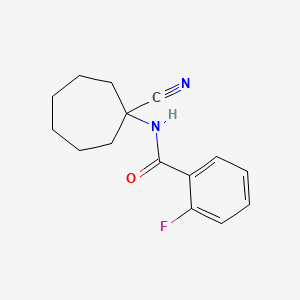

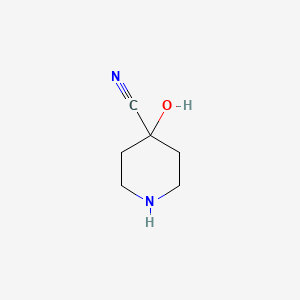

4-Hydroxypiperidine-4-carbonitrile

Overview

Description

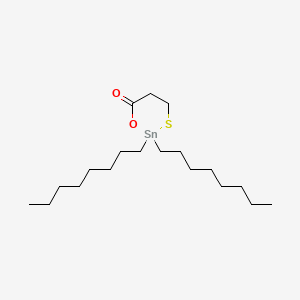

4-Hydroxypiperidine-4-carbonitrile is a chemical compound with the molecular formula C5H11NO . It is also known as 4-Piperidinol . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . It can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .

Synthesis Analysis

Equimolar quantities of 4-hydroxypiperidine and substituted phenacyl halides were dissolved in acetone, mixed together in a round bottom flask and refluxed on a water-bath until completion of the reaction .

Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI key for 4-Hydroxypiperidine-4-carbonitrile is HDOWRFHMPULYOA-UHFFFAOYSA-N .

Chemical Reactions Analysis

4-Hydroxypiperidine-4-carbonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .

Physical And Chemical Properties Analysis

4-Hydroxypiperidine-4-carbonitrile has a molecular weight of 101.15 . It has a boiling point of 108-114 °C/10 mmHg . The compound is sensitive to moisture .

Scientific Research Applications

Synthesis Methods and Derivatives

- Preparative Synthesis Methods : A method for the synthesis of 3-hydroxyisonipecotic acid derivatives has been developed, focusing on the stereochemistry and products of addition of tert-butylisonitrile at the carbonyl group of 3-hydroxypiperidin-4-ones (Lakhvich, Lakhvich, & Stanishevskii, 1997).

- Diastereoselective Synthesis : Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization has been reported. This method enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).

Chemical Properties and Reactions

- Corrosion Inhibition : Naphthyridine derivatives, including those related to 4-hydroxypiperidine-4-carbonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds demonstrate high inhibition activities and the adsorption follows the Langmuir adsorption isotherm (Singh et al., 2016).

- Biological Activity : Certain derivatives of 4-hydroxypiperidine-4-carbonitrile have been synthesized and subjected to in vitro antibacterial and antifungal screening, showing promising activity in some cases (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Medicinal Chemistry

- Inhibitor Properties : The compound FYX-051, related to 4-hydroxypiperidine-4-carbonitrile, is a potent inhibitor of xanthine oxidoreductase. It exhibits both structure- and mechanism-based inhibition and has shown promise in the clinical treatment of hyperuricemia (Matsumoto et al., 2011).

Pharmacological Applications

- Anticancer Properties : Benzochromene derivatives synthesized from reactions involving similar compounds have demonstrated anti-proliferative properties and DNA binding capabilities, with potential applications in colon cancer treatment (Ahagh et al., 2019).

Safety and Hazards

Future Directions

While the exact future directions for 4-Hydroxypiperidine-4-carbonitrile are not specified in the search results, therapeutic peptides are a hot topic in pharmaceutical research . As 4-Hydroxypiperidine-4-carbonitrile can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist , it may have potential applications in the development of new therapeutic peptides.

properties

IUPAC Name |

4-hydroxypiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWFFXOXUGKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596599 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperidine-4-carbonitrile | |

CAS RN |

50289-03-7 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)

![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)

![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)

![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)

![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)

![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)